Regiochemical Electronic Differentiation vs. Non-Methoxy Analogs
The target compound (CAS 2006276-95-3) possesses a 2,6-dimethoxy substitution pattern absent in comparator methylsulfonyl benzoates such as Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8), Methyl 3-(methylsulfonyl)benzoate (CAS 22821-69-8), and Methyl 4-(methylsulfonyl)benzoate (CAS 22821-70-1) [1][2][3]. The methylsulfonyl group is known to activate the benzoate ring for nucleophilic aromatic substitution (NAS) due to its strong electron-withdrawing character (-I, -M effects) . In the target compound, the two electron-donating methoxy groups at the ortho positions (C2 and C6) counterbalance the electron-withdrawing methylsulfonyl group at the meta position (C3), creating a unique electronic density distribution that modifies both the degree and regioselectivity of NAS activation compared to the non-methoxy comparators.
Comparators: mono-methylsulfonyl, no methoxy
+60.05 g/mol, +2 OCH₃ groups
| Evidence Dimension | Substitution pattern and predicted electronic activation profile |
|---|---|
| Target Compound Data | 2,6-dimethoxy-3-methylsulfonyl substitution pattern; molecular weight 274.29 g/mol; formula C₁₁H₁₄O₆S |
| Comparator Or Baseline | Methyl 2-(methylsulfonyl)benzoate: 2-methylsulfonyl only, MW 214.24, C₉H₁₀O₄S ; Methyl 3-(methylsulfonyl)benzoate: 3-methylsulfonyl only, MW 214.24, C₉H₁₀O₄S [1]; Methyl 4-(methylsulfonyl)benzoate: 4-methylsulfonyl only, MW 214.24, C₉H₁₀O₄S [3] |
| Quantified Difference | Presence of two electron-donating ortho-methoxy groups in target compound (+M effect) versus no methoxy groups in comparators; +60.05 g/mol molecular weight increase due to OCH₃ groups; distinct regiochemical environment for NAS |
| Conditions | Computational class inference based on established substituent electronic effects; no direct experimental head-to-head comparison available |
Why This Matters
This structural differentiation matters because the unique electronic environment created by the 2,6-dimethoxy-3-methylsulfonyl pattern offers a distinct starting scaffold for SAR exploration and medicinal chemistry campaigns that cannot be replicated using simpler methylsulfonyl benzoate building blocks.
- [1] BOC Sciences. Methyl 3-(Methylsulfonyl)benzoate - CAS 22821-69-8. Product Description with MW 214.24 and Formula C₉H₁₀O₄S. View Source
- [2] Kuujia. Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8) Technical Description. View Source
- [3] GLPBIO. Methyl 4-(Methylsulfonyl)benzoate - CAS 22821-70-1. Product Information with MW 214.24. View Source
